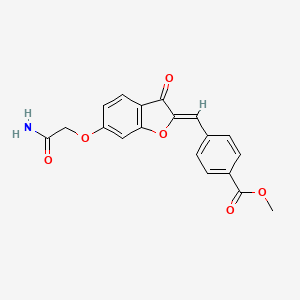
(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C19H15NO6 and its molecular weight is 353.33. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Agent Synthesis A study by Soni et al. (2015) focused on synthesizing a series of compounds, including (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. These compounds showed potent anti-cancer activity in cell viability assays and demonstrated cell death through various staining techniques. This suggests the potential of (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate derivatives in cancer treatment research (Soni, J., Sanghvi, S., Devkar, R., & Thakore, S., 2015).
Herbicidal Application In the context of agriculture, Yang et al. (2008) synthesized ZJ0273, a broad-spectrum herbicidal ingredient, which shares structural similarities with the compound . This research highlights the potential application of such compounds in weed control and agricultural management (Yang, Z.-M., Ye, Q., & Lu, L., 2008).
Crystal Engineering Johnstone et al. (2010) studied methyl 2-(carbazol-9-yl)benzoate, which also has structural similarities, in the context of crystal engineering. This research could imply potential applications of (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate in the development of new materials and crystallographic studies (Johnstone, R. D. L., et al., 2010).
Heterocyclic System Synthesis The research by Toplak et al. (1999) on the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for synthesizing various heterocyclic systems suggests that compounds like (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could be valuable in developing new pharmaceuticals or chemical materials (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Photopolymerization Guillaneuf et al. (2010) explored the use of a compound structurally related to (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate in the context of photoinitiated polymerization. This opens the possibility of using similar compounds in photopolymerization processes, which have applications in materials science and engineering (Guillaneuf, Y., et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[(Z)-[6-(2-amino-2-oxoethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-19(23)12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)26-16)25-10-17(20)21/h2-9H,10H2,1H3,(H2,20,21)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFUZFIUPWSXRW-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



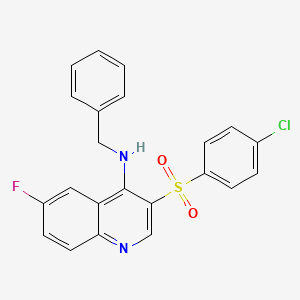
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)
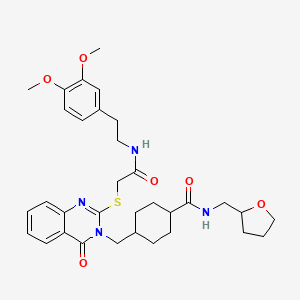

![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)
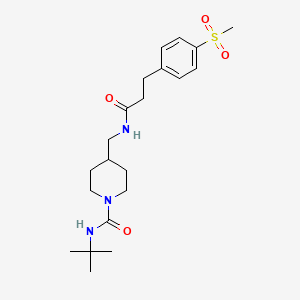
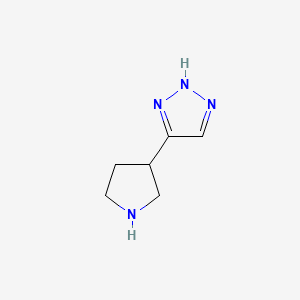
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)